molecular formula C34H29F2NO3 B2882182 (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one CAS No. 882083-27-4

(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one

Cat. No. B2882182
CAS RN: 882083-27-4
M. Wt: 537.607
InChI Key: RIXGVNGMQHIIAH-UOSOPFLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one is a useful research compound. Its molecular formula is C34H29F2NO3 and its molecular weight is 537.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

(Yao et al., 2018) conducted a study focusing on the antitumor activity of 3,5-Bis(arylidene)piperidin-4-one derivatives, including compounds similar to the one you've inquired about. These compounds were characterized by NMR and FT-IR spectroscopies, and elemental analysis. Preliminary cytotoxicities toward human liver hepatocellular carcinoma cell line (HepG2), human acute mononuclear granulocyte leukaemia (THP-1) and human normal hepatic cell line (LO2) were evaluated, highlighting their potential in cancer research.

Biological Evaluation of Dopamine Transporter Inhibition

Research by (Lapa et al., 2005) and (Prisinzano et al., 2002) explored the dopamine transporter (DAT) inhibiting activity of similar piperidine analogues. These studies provide insights into the compound's potential therapeutic applications in neurological disorders.

Chemosensor Development

The work of (Purkait et al., 2018) involved the development of a multi-responsive vanilinyl-p-cresol diformyl Schiff base fluorescent chemosensor. This sensor was capable of detecting zinc, cadmium, and iodide ions in various environments, demonstrating potential applications in environmental monitoring and chemical analysis.

Antimicrobial and Anti-inflammatory Applications

A study by (Mishra et al., 2020) on phosphonate derivatives of 3,5-bis(arylidene)-4-piperidinone (BAP) showed significant anti-inflammatory, antioxidant, antimicrobial, and cytotoxic potential. These findings suggest potential applications in developing new antimicrobial and anti-inflammatory agents.

Synthesis and Characterization of Compounds

Various studies have focused on the synthesis and characterization of compounds with structural similarities to (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one. For example, (Akiba et al., 2005) and (Kricheldorf & Awe, 1989) have contributed to the understanding of the chemical properties and potential applications of such compounds in materials science and chemistry.

properties

IUPAC Name

(3E,5E)-3,5-bis[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F2NO3/c1-37-20-28(18-24-6-14-32(15-7-24)39-22-26-2-10-30(35)11-3-26)34(38)29(21-37)19-25-8-16-33(17-9-25)40-23-27-4-12-31(36)13-5-27/h2-19H,20-23H2,1H3/b28-18+,29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXGVNGMQHIIAH-UOSOPFLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.